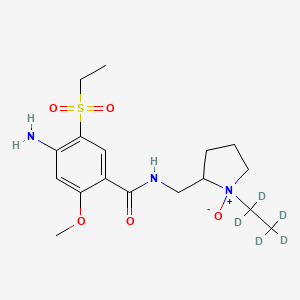

Amisulpride-d5 N-Oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-oxido-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-1-ium-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIKIPAUZJTRGB-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for Amisulpride D5 N Oxide

Chemical Synthesis Pathways to Amisulpride (B195569) N-Oxide Derivatives

The creation of Amisulpride N-Oxide derivatives hinges on established chemical transformations, primarily the oxidation of the tertiary amine present in the Amisulpride molecule.

Oxidation Reactions for Tertiary Amine N-Oxide Formation

The conversion of a tertiary amine to its corresponding N-oxide is a common and well-documented reaction in organic chemistry. thieme-connect.de A variety of oxidizing agents can be employed for this purpose. Common methods include the use of hydrogen peroxide, often in the presence of a catalyst, or peroxy acids like 3-chloroperoxybenzoic acid (m-CPBA). thieme-connect.deasianpubs.org

Flavin-catalyzed oxidation using hydrogen peroxide offers a mild and effective method for this transformation. acs.org Another approach involves the use of 2-sulfonyloxaziridines, which are neutral and aprotic oxidizing reagents. asianpubs.org Metal-catalyzed oxidations are also prevalent, with ruthenium and cobalt complexes being used to facilitate the reaction with molecular oxygen. asianpubs.org For instance, ruthenium trichloride (B1173362) can catalyze the oxidation of tertiary amines to their N-oxides. asianpubs.orgresearchgate.net Sodium percarbonate in the presence of rhenium-based catalysts also provides an efficient route to N-oxides. organic-chemistry.org

Precursor Chemistry and Reaction Conditions

The synthesis of the precursor, Amisulpride, can be achieved through several routes. One common pathway involves the coupling of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine. newdrugapprovals.orggoogle.com

The synthesis of the key intermediate, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, often starts from 4-aminosalicylic acid. google.comgoogle.com This starting material undergoes a series of reactions including methylation, thiocyanation, ethylation, and finally oxidation of the resulting thioether to the sulfone. google.comgoogle.com The oxidation of the thioether intermediate is a critical step, and various oxidizing agents and conditions have been explored to optimize yield and purity. newdrugapprovals.orggoogle.com For example, the oxidation of 4-amino-2-methoxy-5-ethyl thio benzoic acid can be performed using hydrogen peroxide in acetic acid. google.com

The final coupling step to form Amisulpride is typically carried out in the presence of a coupling agent, such as ethyl chloroformate, and a base like triethylamine (B128534) in an appropriate solvent. newdrugapprovals.org

Deuteration Techniques for Amisulpride-d5 N-Oxide

The introduction of deuterium (B1214612) atoms into a molecule requires specific synthetic strategies, often involving the use of deuterated reagents or catalysts.

Strategies for Site-Specific Deuterium Incorporation

Site-specific deuteration is crucial for creating compounds like Amisulpride-d5, where the deuterium atoms are located at a particular position. For deuteration of the ethyl group, as in Amisulpride-d5, the synthesis would likely involve a deuterated starting material. In this case, a deuterated ethylating agent would be used during the synthesis of the (S)-(-)-2-(aminomethyl)-1-ethyl-d5-pyrrolidine intermediate.

General strategies for site-specific deuterium incorporation in aromatic systems, which are also part of the Amisulpride structure, include transition-metal-catalyzed hydrogen-deuterium exchange. rsc.orgsnnu.edu.cn Catalysts based on palladium, rhodium, and iridium have been shown to be effective for ortho-selective deuteration of aromatic compounds. snnu.edu.cn For instance, manganese-catalyzed ortho-selective deuteration of aromatic amides using D₂O as the deuterium source has been reported. rsc.org While not directly applicable to the ethyl group deuteration in Amisulpride-d5, these methods highlight the diverse approaches available for isotopic labeling.

Synthetic Routes for Amisulpride-d5 Intermediate Compounds

The synthesis of Amisulpride-d5 would necessitate the preparation of a deuterated intermediate, specifically (S)-(-)-2-(aminomethyl)-1-ethyl-d5-pyrrolidine. This could be achieved by reacting (S)-(-)-2-(aminomethyl)pyrrolidine with a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 bromide.

The synthesis of the non-deuterated Amisulpride involves several key intermediates. The preparation of these can be adapted to incorporate deuterium. For example, if deuteration of the methoxy (B1213986) group were desired, a deuterated methylating agent would be used in the initial steps of the synthesis starting from 4-aminosalicylic acid. mdpi.com

Purification and Isolation Protocols for Labeled N-Oxides

The purification of the final product, this compound, is essential to ensure its chemical and isotopic purity. Common purification techniques for organic compounds, including isotopically labeled ones, include:

Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases is a standard method for separating the desired product from unreacted starting materials and byproducts. acs.org The choice of solvent system (eluent) is critical for achieving good separation.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving impurities in the solution. Acetone is a solvent that has been used for the crystallization of Amisulpride. newdrugapprovals.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique offers excellent separation capabilities.

The purity of the final compound is typically assessed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These methods also confirm the structure and the successful incorporation of the deuterium labels.

Data Tables

Table 1: Key Chemical Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Amisulpride | C₁₇H₂₇N₃O₄S | 369.48 | Parent compound |

| Amisulpride N-Oxide | C₁₇H₂₇N₃O₅S | 385.48 | Target non-labeled compound |

| This compound | C₁₇H₂₂D₅N₃O₅S | 390.50 | Final labeled product |

| 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | C₁₀H₁₃NO₅S | 259.28 | Key intermediate |

| (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine | C₇H₁₆N₂ | 128.22 | Key intermediate |

| 4-Aminosalicylic acid | C₇H₇NO₃ | 153.14 | Starting material |

Table 2: Common Reagents in Synthesis

| Reagent | Function |

| Hydrogen Peroxide (H₂O₂) | Oxidizing agent |

| 3-Chloroperoxybenzoic acid (m-CPBA) | Oxidizing agent |

| Ruthenium Trichloride (RuCl₃) | Catalyst for oxidation |

| Sodium Percarbonate | Oxidizing agent |

| Ethyl Chloroformate | Coupling agent |

| Triethylamine | Base |

| Ethyl-d5 Iodide | Deuterated ethylating agent |

Advanced Spectroscopic Characterization for Isotopic Purity and Structural Confirmation (Beyond Basic Identification Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

NMR spectroscopy is a powerful tool for pinpointing the location of atoms within a molecule. Since deuterium (²H) and protium (B1232500) (¹H) have different nuclear spin properties, deuterium is effectively "silent" in a standard ¹H NMR spectrum. studymind.co.ukchemicalbook.com This characteristic is exploited to confirm the site-specific labeling in this compound.

¹H NMR Analysis: In the ¹H NMR spectrum of this compound, the signals corresponding to the N-ethyl group on the pyrrolidine (B122466) ring would be absent. A non-deuterated sample would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The disappearance of these signals in the deuterated product is strong evidence that the deuterium atoms are located on this ethyl group. researchgate.net

²H NMR Analysis: Complementary to ¹H NMR, a ²H (Deuterium) NMR spectrum can be acquired. wikipedia.orgnih.gov This experiment specifically detects deuterium nuclei. A spectrum of this compound would show signals in the region expected for an ethyl group, directly confirming the presence of deuterium at that location.

¹³C NMR Analysis: The ¹³C NMR spectrum also provides confirmation. The carbon atoms directly bonded to deuterium (CD₂ and CD₃) will exhibit altered multiplicities due to C-D coupling and will be shifted slightly upfield compared to their ¹H-bound counterparts.

| Spectroscopic Technique | Expected Observation for this compound | Inference |

|---|---|---|

| ¹H NMR | Absence of signals for the N-ethyl group (quartet and triplet). | Confirms deuterium substitution at the N-ethyl position. researchgate.net |

| ²H NMR | Presence of signals corresponding to the N-ethyl group. | Directly detects the presence of deuterium on the ethyl group. wikipedia.org |

| ¹³C NMR | Altered multiplicity and slight upfield shift for the N-ethyl carbons. | Confirms C-D bonds are present in the N-ethyl group. |

High-Resolution Mass Spectrometry for Isotopic Enrichment Verification

High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the elemental composition and the degree of isotopic enrichment of a labeled compound. rsc.org HRMS provides mass-to-charge (m/z) measurements with extremely high accuracy (typically within 5 parts per million), which allows for the unambiguous determination of a molecule's elemental formula. nih.govmestrelabcn.comuky.edu

For this compound, HRMS analysis serves two primary purposes:

Isotopic Enrichment and Purity: HRMS can distinguish between molecules that differ in mass by only the presence of isotopes. nih.gov By analyzing the relative intensities of the mass peaks corresponding to the unlabeled (d0), partially deuterated (d1-d4), and fully deuterated (d5) versions of the compound, the isotopic enrichment can be quantified. rsc.org For a successful synthesis, the peak corresponding to the d5 isotopologue should be the most abundant by a significant margin.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected HRMS Observation [M+H]⁺ |

|---|---|---|---|

| Amisulpride | C₁₇H₂₇N₃O₄S | 369.1722 | ~370.1795 nih.gov |

| Amisulpride N-Oxide | C₁₇H₂₇N₃O₅S | 385.1671 | ~386.1744 nih.gov |

| This compound | C₁₇H₂₂D₅N₃O₅S | 390.1985 | ~391.2058 |

The combination of these advanced spectroscopic methods provides a comprehensive and definitive characterization of this compound, ensuring its structural integrity and isotopic purity for its intended scientific applications.

Advanced Analytical Applications of Amisulpride D5 N Oxide As an Internal Standard

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

The development of robust LC-MS/MS methods is crucial for the sensitive and selective determination of amisulpride (B195569) and its metabolites. Amisulpride-d5 N-Oxide is instrumental in these methodologies, providing a stable reference for quantification.

Chromatographic Separation Optimization for Related Compounds (e.g., Amisulpride, Amisulpride N-Oxide)

Effective chromatographic separation is fundamental to distinguish between amisulpride, its primary metabolite Amisulpride N-Oxide, and the internal standard this compound. cphi-online.comird.fr Optimization of the mobile phase composition, stationary phase, and flow rate is essential for achieving baseline separation and accurate quantification.

Researchers have successfully employed reversed-phase columns, such as C18, for the separation of these compounds. nih.govresearchgate.net A common mobile phase consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, often containing formic acid to enhance protonation and improve chromatographic peak shape. nih.govbbrc.in Isocratic elution, where the mobile phase composition remains constant, has proven effective in achieving consistent retention times. For instance, a mobile phase of 0.2% formic acid and methanol in a 35:65 v/v ratio at a flow rate of 0.5 mL/min has been utilized with a Zorbax Bonus-RP C18 column. nih.gov This setup yielded a retention time of approximately 1.1 minutes for both amisulpride and its deuterated internal standard, Amisulpride-d5. nih.gov Another method used a phosphate (B84403) buffer (pH 6.5) and acetonitrile (60:40, v/v) with an Acquity BEH C18 column, resulting in a retention time of 4.25 minutes for amisulpride. researchgate.net

The table below summarizes typical chromatographic conditions used for the analysis of amisulpride and its related compounds.

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm | Acquity BEH C18, 150 x 3.0mm, 1.7µm |

| Mobile Phase | 0.2% formic acid:methanol (35:65 v/v) | Phosphate buffer (pH 6.5):acetonitrile (60:40, v/v) |

| Flow Rate | 0.5 mL/min | Not Specified |

| Retention Time (Amisulpride) | ~1.1 min | 4.25 min |

| Internal Standard | Amisulpride-d5 | Not Specified |

This table presents examples of chromatographic conditions for the separation of amisulpride and its analogs.

Mass Spectrometric Detection Parameters for Deuterated and Non-Deuterated Analogs

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the high selectivity and sensitivity required for detecting and quantifying low concentrations of amisulpride and its analogs in biological samples. The use of a deuterated internal standard like Amisulpride-d5 is crucial for accurate quantification. nih.govnih.gov

In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For amisulpride, the transition of the protonated molecule [M+H]+ at m/z 370.1 to a fragment ion at m/z 242.1 is commonly used for quantification. nih.govresearchgate.netnih.gov Correspondingly, for the deuterated internal standard Amisulpride-d5, the transition monitored is m/z 375.1 to 242.1. nih.govresearchgate.net The five-deuterium atom difference results in a 5-unit mass shift in the precursor ion, while the fragment ion remains the same, confirming the fragmentation pattern and ensuring specificity. nih.gov

The following table details the typical MRM transitions for amisulpride and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Amisulpride | 370.1 | 242.1 |

| Amisulpride-d5 | 375.1 | 242.1 |

This table outlines the characteristic MRM transitions for the quantification of amisulpride and its deuterated internal standard, Amisulpride-d5.

Ionization Techniques (e.g., Electrospray Ionization) and Fragmentation Patterns

Electrospray ionization (ESI) is the most commonly employed ionization technique for the analysis of amisulpride and its metabolites due to its efficiency in ionizing polar compounds. nih.govnih.govnih.gov Operating in the positive ion mode is preferred as it readily forms the protonated molecule [M+H]+. nih.govnih.gov

The fragmentation of the amisulpride precursor ion (m/z 370.1) is well-characterized. The primary fragmentation pathway involves the cleavage of the bond between the carbonyl group and the nitrogen of the pyrrolidine (B122466) ring, resulting in the characteristic product ion at m/z 242.1. nih.govnih.gov This fragment corresponds to the 4-amino-5-(ethylsulfonyl)-2-methoxybenzoyl portion of the molecule. The same fragmentation pattern is observed for Amisulpride-d5, yielding the same product ion at m/z 242.1 from the precursor ion at m/z 375.2. nih.gov The optimization of mass spectrometer parameters such as declustering potential (DP), entrance potential (EP), collision energy (CE), and collision cell exit potential (CXP) is critical for maximizing the signal intensity of these fragment ions. nih.gov

Development of Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more common for amisulpride analysis, GC-MS methods have also been developed, which often require a derivatization step to improve the volatility and thermal stability of the analyte. nih.govdocksci.com

Derivatization Strategies for GC Compatibility

Amisulpride contains polar functional groups that make it unsuitable for direct GC analysis. jfda-online.com Therefore, derivatization is a necessary step to increase its volatility and reduce its polarity. A common strategy is acylation, for instance, using heptafluorobutyric anhydride (B1165640) (HFBA). nih.govdocksci.comuoa.gr This reagent reacts with the primary amine group of amisulpride, replacing the active hydrogen with a heptafluorobutyryl group. docksci.com This derivatization not only improves chromatographic properties but can also enhance detector response. jfda-online.com

Another potential derivatization approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). biorxiv.org

The table below outlines a common derivatization strategy for the GC-MS analysis of amisulpride.

| Derivatization Agent | Target Functional Group | Resulting Derivative |

| Heptafluorobutyric anhydride (HFBA) | Primary Amine | Acylated Amisulpride |

This table shows a typical derivatization agent and the resulting derivative for making amisulpride amenable to GC-MS analysis.

Electron Ionization and Chemical Ionization Approaches

In GC-MS, electron ionization (EI) is a common ionization technique. docksci.com For the HFBA-derivatized amisulpride, EI mass spectra show characteristic fragment ions that can be used for quantification in selected ion monitoring (SIM) mode. docksci.com For example, the HFB-derivatized amisulpride produces characteristic ions at m/z 98, 70, and 223. docksci.com

While less common for this specific application, chemical ionization (CI) could be considered as a softer ionization technique that would produce a more abundant molecular ion, which could be beneficial for confirming the molecular weight of the derivatized analyte.

The following table lists the characteristic ions observed in the EI mass spectrum of HFBA-derivatized amisulpride.

| Ion (m/z) | Relative Intensity |

| 98 | 100 |

| 70 | 18 |

| 223 | 6 |

This table presents the characteristic ions and their relative intensities for the electron ionization mass spectrum of acylated amisulpride, as reported in a specific study. docksci.com

Analytical Method Validation in Research Matrices (Non-Human)

The validation of an analytical method ensures that it is suitable for its intended purpose. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar ionization effects, providing the most accurate quantification.

Assessment of Linearity and Calibration Curve Performance

For the quantification of the target analyte, Amisulpride N-Oxide, a calibration curve would be constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against a series of known concentrations. The linearity of this relationship is a critical measure of the method's performance across a defined range. A linear regression analysis is applied, and the coefficient of determination (r²) is expected to be ≥0.99, indicating a strong correlation.

Table 1: Hypothetical Calibration Curve Parameters for Amisulpride N-Oxide using this compound (IS)

| Parameter | Expected Performance |

|---|---|

| Matrix | Rat Liver Microsomes |

| Concentration Range | 1.0 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Coefficient of Determination (r²) | > 0.995 |

| Internal Standard Concentration | 100 ng/mL |

Evaluation of Analytical Accuracy and Precision

Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). For bioanalytical methods, the accuracy is typically expected to be within ±15% of the nominal value, and the precision, expressed as the coefficient of variation (CV) or relative standard deviation (RSD), should not exceed 15%.

Table 2: Representative Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

|---|---|---|---|---|---|

| Low | 2.5 | < 10% | 90% - 110% | < 12% | 92% - 108% |

| Medium | 100 | < 8% | 95% - 105% | < 10% | 96% - 104% |

| High | 800 | < 7% | 97% - 103% | < 9% | 98% - 102% |

Determination of Limits of Detection and Quantification in Complex Research Samples

The Limit of Detection (LOD) is the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20% for accuracy and ≤20% for CV). These limits are crucial for studies involving trace-level analysis in complex biological samples.

Table 3: Projected Detection and Quantification Limits

| Parameter | Expected Value (in rodent plasma) |

|---|---|

| Limit of Detection (LOD) | ~0.3 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

Investigations into Matrix Effects and Compensatory Strategies using this compound

Matrix effects, caused by co-eluting endogenous components in a biological sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. A stable isotope-labeled internal standard like this compound is the most effective tool to compensate for these effects. Because it is chemically identical to the analyte, it experiences the same matrix-induced ionization variations. By using the peak area ratio for quantification, these variations are normalized, ensuring data accuracy. The matrix factor is typically assessed by comparing the analyte's peak response in a post-extraction spiked sample to its response in a pure solution. The internal standard-normalized matrix factor should be close to 1.0.

Application in In Vitro Biotransformation Studies

Amisulpride N-Oxide is a known metabolite of Amisulpride. cphi-online.com In vitro systems are essential for studying the metabolic pathways of drugs.

Quantification of Amisulpride N-Oxide Formation in Microsomal and Recombinant Enzyme Systems

To study the formation of Amisulpride N-Oxide, the parent drug (Amisulpride) would be incubated with liver microsomes (which contain a variety of drug-metabolizing enzymes) or specific recombinant enzymes (e.g., Cytochrome P450s or Flavin-containing monooxygenases). At various time points, the reaction would be stopped, and the samples analyzed. This compound would be added as the internal standard after stopping the reaction to accurately quantify the amount of Amisulpride N-Oxide formed. This allows researchers to determine the rate of metabolite formation and identify the specific enzymes responsible for the N-oxidation pathway.

Table 4: Illustrative Data from a Microsomal Incubation Study

| Incubation Time (min) | Amisulpride N-Oxide Formed (pmol/mg protein) |

|---|---|

| 0 | < 1.0 (LLOQ) |

| 5 | 15.2 |

| 15 | 44.8 |

| 30 | 89.1 |

| 60 | 175.4 |

Monitoring of Amisulpride N-Oxide Degradation in In Vitro Cellular Models

The use of deuterated stable isotopes, such as this compound, is a cornerstone of modern quantitative bioanalysis, particularly for tracking the metabolic fate of compounds in complex biological systems. While specific studies detailing the degradation of Amisulpride N-Oxide in in vitro cellular models using its d5-labeled counterpart as an internal standard are not extensively documented in publicly available literature, the methodology is well-established. This approach is critical for understanding the stability and potential biotransformation of metabolites within a cellular environment.

The general principle involves incubating the unlabeled Amisulpride N-Oxide with a specific cell line, such as human cerebral endothelial cells or liver microsomes, to simulate physiological conditions. plos.org A known, fixed quantity of this compound is added to the samples at the beginning of the experimental workflow or during the extraction process. This compound serves as an internal standard. nih.gov

Over a set time course, aliquots of the cell culture medium or cell lysate are collected and processed. The processing typically involves protein precipitation and/or liquid-liquid or solid-phase extraction to isolate the analytes from the complex biological matrix. The final extracts are then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The mass spectrometer is set to detect both the unlabeled Amisulpride N-Oxide and the deuterated this compound. Because the deuterated standard has a slightly higher mass but nearly identical chemical properties and chromatographic retention time, it co-elutes with the analyte of interest. The stable isotope-labeled internal standard helps to correct for any variability during sample preparation and instrumental analysis, ensuring high accuracy and precision. researchgate.net By measuring the ratio of the analyte's response to the internal standard's response, researchers can accurately quantify the remaining concentration of Amisulpride N-Oxide at each time point. This allows for the precise determination of its degradation rate and the identification of any further metabolites formed by cellular enzymes.

Application in Environmental Monitoring and Fate Studies

Isotopically labeled standards like this compound are indispensable tools for environmental science, enabling the accurate detection and quantification of pharmaceutical micropollutants and their transformation products in various environmental compartments.

Quantification of Amisulpride and its N-Oxide in Water and Wastewater Samples

Amisulpride and its primary transformation product, Amisulpride N-Oxide, are frequently detected in municipal wastewater, indicating their incomplete removal during conventional treatment processes. researchgate.netmdpi.com Studies have reported concentrations of the parent Amisulpride in wastewater treatment plant (WWTP) effluents up to 1.3 µg/L. researchgate.net The presence of these compounds extends beyond treatment facilities, with Amisulpride being detected in groundwater at concentrations of 0.07 µg/L. researchgate.net

The transformation product, Amisulpride N-Oxide, is of particular interest as it is formed during advanced treatment processes like ozonation and is often more persistent than the parent compound. ird.frcaymanchem.com In some cases, Amisulpride N-Oxide has been detected in wastewater effluent even when the parent Amisulpride was absent, highlighting its stability in the aquatic environment. ird.fr

To accurately quantify these trace-level contaminants, analytical methods based on LC-MS/MS are employed. The use of this compound as an internal standard is crucial for this application. It is added to water or wastewater samples prior to extraction and analysis. This allows for precise quantification by correcting for matrix effects and potential losses during sample workup, which is essential for reliable environmental risk assessment. acs.org

Table 1: Reported Environmental Concentrations of Amisulpride

| Compound | Matrix | Reported Concentration | Reference |

| Amisulpride | WWTP Effluent | Up to 1.3 µg/L | researchgate.net |

| Amisulpride | Hospital WWTP Effluent | 102.0 ng/L to 929.4 ng/L | mdpi.com |

| Amisulpride | Groundwater | 0.07 µg/L | researchgate.net |

| Amisulpride | Seawater | <0.2–5.5 ng/L | mdpi.com |

| Amisulpride N-Oxide | Wastewater Effluent | Detected (concentration not specified) | ird.fr |

Utilization in Bench-Scale Environmental Transformation Experiments

This compound plays a vital role as an internal standard in laboratory-scale experiments designed to simulate and understand the environmental fate of Amisulpride and its N-oxide. These bench-scale studies investigate transformation pathways under controlled conditions, such as biodegradation, oxidation, and photodegradation.

Research has shown that Amisulpride N-Oxide is highly persistent against biological degradation. In bench-scale experiments using activated sludge from wastewater treatment plants, no significant removal of Amisulpride N-Oxide was observed, indicating its recalcitrance to microbial breakdown. researchgate.net This biological persistence makes it a potential indicator for wastewater treated with advanced oxidation processes like ozonation. researchgate.net

Other studies have focused on its formation and degradation through chemical processes. Amisulpride N-Oxide is a known product of the oxidation of Amisulpride by ozonation or photodegradation. caymanchem.com Bench-scale experiments using performic acid (PFA) for disinfection also confirmed the formation of the N-oxide. acs.org Furthermore, photocatalytic degradation experiments have identified Amisulpride N-Oxide as a characteristic transformation product. mdpi.com Interestingly, while stable in biodegradation tests, Amisulpride N-Oxide was found to have poor photostability compared to other N-oxide compounds under simulated solar irradiation, suggesting that photodegradation is a relevant removal pathway in sunlit surface waters. rsc.org

In all these experiments, this compound would be used to accurately quantify the formation or degradation of the unlabeled N-oxide, providing the high-quality data needed to model its environmental behavior.

Table 2: Formation of Amisulpride N-Oxide in a Bench-Scale Oxidation Experiment

| Parent Compound | Initial Concentration | Oxidation Conditions | Formed N-Oxide Concentration | Reference |

| Amisulpride | 5 µM | 10 mg/L Performic Acid (PFA), 10 min, pH 8.0 | < 0.1 µM | acs.org |

Mechanistic Investigations of Amisulpride N Oxide Biotransformation and Environmental Fate

Enzymatic N-Oxidation of Amisulpride (B195569) in Non-Human Biological Systems

The enzymatic formation of Amisulpride N-Oxide in non-human biological systems is an area with limited specific research. Studies on the parent compound, Amisulpride, indicate that it undergoes minimal metabolism. drugbank.comnih.govsantaclaracounty.gov

Identification of Enzymes Responsible for Amisulpride N-Oxide Formation (e.g., Flavin-Containing Monooxygenases, Cytochrome P450s)

There is a notable lack of direct evidence identifying the specific enzymes responsible for the N-oxidation of Amisulpride to Amisulpride N-Oxide in non-human biological systems. Research on Amisulpride metabolism has consistently shown that it does not significantly involve the cytochrome P450 (CYP) enzyme system. drugbank.comnih.gov For instance, in vitro studies utilizing human liver microsomes did not show significant metabolism of Amisulpride. medsafe.govt.nz Furthermore, one study explicitly found that Amisulpride was not metabolized by rat liver microsomes. nih.gov

While direct evidence for Amisulpride is scarce, research on other drugs containing tertiary amines indicates that N-oxidation can be catalyzed by Flavin-Containing Monooxygenases (FMOs). libretexts.org For example, the N-oxidation of the benzamide (B126) drug Benzydamine is predominantly catalyzed by FMO3 in human liver microsomes. nih.govnih.gov These findings suggest that FMOs could theoretically be involved in the N-oxidation of Amisulpride, but this remains speculative without direct experimental evidence in non-human systems.

Substrate Specificity and Kinetic Characterization in Model Systems

Consistent with the limited identification of responsible enzymes, there is no available data on the substrate specificity or kinetic characterization (such as Km or Vmax values) for the enzymatic formation of Amisulpride N-Oxide in any non-human model systems. Research has not yet detailed how efficiently Amisulpride acts as a substrate for specific enzymes to form its N-oxide metabolite in these systems.

Role of Co-factors in N-Oxidation Pathways

Specific studies on the co-factors required for the N-oxidation of Amisulpride are not available. However, based on the general mechanisms of the enzyme families potentially involved, the process would likely require specific co-factors. Both Cytochrome P450 enzymes and Flavin-Containing Monooxygenases are NADPH-dependent, meaning they require Nicotinamide Adenine Dinucleotide Phosphate (B84403) as a co-factor to supply the reducing equivalents for the monooxygenation reaction. For FMOs, the catalytic cycle involves the enzyme binding NADPH and oxygen to form a stable hydroperoxyflavin intermediate that then oxygenates the substrate.

Non-Enzymatic Transformation Pathways of Amisulpride N-Oxide

In contrast to the limited data on enzymatic pathways, the non-enzymatic transformation of Amisulpride and its N-oxide is better documented, particularly in environmental contexts like water treatment and exposure to sunlight.

Photolytic Degradation under Simulated Environmental Conditions

Amisulpride N-Oxide is recognized as a primary photodegradation product of Amisulpride. caymanchem.commdpi.com The parent compound, Amisulpride, shows a strong susceptibility to direct photolysis, with one study reporting a half-life of 2.79 hours in ultrapure water under simulated sunlight. rsc.orgmdpi.com This rapid degradation is attributed to its high absorbance spectrum at wavelengths greater than 290 nm. rsc.orgmdpi.com

Interestingly, Amisulpride N-Oxide itself is also subject to photodegradation. One review noted that N-oxides have poor photostability and that Amisulpride N-Oxide was found to be significantly less recalcitrant than other N-oxide compounds when irradiated with a xenon lamp. rsc.org This indicates that the photoreactivity of N-oxides is dependent on the parent compound. rsc.org A study assessing the photodegradation of several pharmaceuticals under UVA light provided kinetic parameters for the degradation of the parent compound, Amisulpride, in its bulk drug form.

Table 1: Kinetic Parameters of Amisulpride Photodegradation

| Drug Form | k (day⁻¹) | t₀.₅ (days) | t₀.₁ (days) |

|---|---|---|---|

| Bulk Drug | 2.303 x 10⁻⁴ | 3009.12 | 457.23 |

Data from a study on photodegradation under UVA light. researchgate.net

The formation of Amisulpride N-Oxide has been identified during the photocatalytic degradation of Amisulpride using g-C₃N₄ catalyst under UV-A irradiation. mdpi.com This process involves oxidation as a key degradation pathway. mdpi.com

Hydrolytic Stability and Chemical Reactivity Studies

Specific data on the hydrolytic stability of Amisulpride N-Oxide is limited. Generally, hydrolysis is considered a slow degradation process for psychotropic drugs in the aquatic environment unless specific hydrolytically labile functional groups are present. rsc.org

The chemical reactivity of Amisulpride leading to the formation of Amisulpride N-Oxide is well-documented in the context of advanced oxidation processes used in wastewater treatment. Ozonation, in particular, has been shown to efficiently oxidize Amisulpride, leading mainly to the formation of Amisulpride N-Oxide. caymanchem.comresearchgate.netnih.gov This N-oxide transformation product is noted for its high biological persistence, showing no significant removal in bench-scale biodegradation experiments with activated sludge. researchgate.netnih.gov This persistence makes Amisulpride N-Oxide a potential indicator for wastewater that has undergone ozonation treatment. researchgate.netnih.gov

Table 2: Formation and Persistence of Amisulpride N-Oxide in Wastewater Treatment

| Treatment Process | Observation | Reference |

|---|---|---|

| Ozonation | Efficient oxidation of Amisulpride to Amisulpride N-Oxide. | researchgate.netnih.gov |

| Biological Treatment | No significant removal of Amisulpride N-Oxide in activated sludge experiments. | researchgate.netnih.gov |

| Environmental Fate | Found as a contaminant in surface water. | caymanchem.com |

Environmental Transformation Processes

The transformation of the atypical antipsychotic drug amisulpride in the environment leads to the formation of its primary metabolite, Amisulpride N-oxide. This transformation is influenced by various processes, including chemical oxidation and biological degradation.

Efficiency of Ozonation in Forming Amisulpride N-Oxide in Aqueous Solutions

Ozonation has been identified as an efficient process for the oxidation of amisulpride, primarily resulting in the formation of Amisulpride N-oxide. researchgate.netnih.gov This advanced oxidation process is increasingly used in wastewater treatment plants (WWTPs) to remove organic micropollutants. arviatechnology.commdpi.com Studies have demonstrated that amisulpride is effectively oxidized during ozonation, leading to the generation of its N-oxide transformation product. researchgate.netnih.govresearchgate.net The formation of N-oxides is a common pathway for tertiary amine compounds during ozonation. rsc.org

While specific quantitative data on the efficiency and kinetics of this transformation is limited in the provided search results, the consistent identification of Amisulpride N-oxide as a major product in ozonated wastewater highlights the effectiveness of this process. researchgate.netnih.govresearchgate.net It is important to note that while ozonation removes the parent compound, it simultaneously produces this persistent transformation product.

Biological Persistence and Biodegradation Resistance in Activated Sludge Systems

Amisulpride N-oxide exhibits high biological persistence and is resistant to biodegradation in conventional activated sludge systems used in WWTPs. researchgate.netnih.gov Bench-scale experiments have shown no significant removal of Amisulpride N-oxide, indicating its recalcitrant nature in these biological treatment processes. researchgate.netnih.govacs.org This resistance to biodegradation contributes to its presence in wastewater effluents and subsequently in the aquatic environment. mdpi.comtuni.fi

The persistence of Amisulpride N-oxide suggests that it is not readily utilized by the microorganisms present in activated sludge. researchgate.netnih.gov This lack of biodegradation means that while the parent amisulpride may be transformed, its N-oxide metabolite can pass through WWTPs largely untreated by biological means. researchgate.netmdpi.com

Identification and Characterization of Environmental Degradation Products (Excluding Toxicity)

Besides its formation through ozonation, Amisulpride N-oxide is also known as a photodegradation product of amisulpride. caymanchem.commedchemexpress.commedchemexpress.com This indicates that sunlight can also contribute to the transformation of amisulpride into its N-oxide in surface waters. rsc.org

Further degradation of Amisulpride N-oxide in the environment can occur, although it is considered more stable than the parent compound under certain conditions. rsc.org One identified degradation pathway for amisulpride, which could potentially apply to its N-oxide, involves photocatalytic degradation, which can lead to oxidation, dealkylation, and cleavage of the methoxy (B1213986) group. mdpi.comresearchgate.net However, detailed characterization of the full range of environmental degradation products of Amisulpride N-oxide, beyond its initial formation, requires further investigation.

Isotope Effects in Biotransformation and Degradation Studies

The use of isotopically labeled compounds, such as Amisulpride-d5 N-oxide, is a valuable tool in studying the metabolic and environmental fate of pharmaceuticals. The replacement of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). googleapis.comnih.govoapi.int

Examination of Deuterium Isotope Effects on Metabolic Pathways

The metabolism of amisulpride in biological systems involves processes like N-dealkylation and oxidation. omicsonline.orggmcanantnag.netresearchgate.net Introducing deuterium at specific sites in the molecule, such as in Amisulpride-d5, can influence the rate of these metabolic transformations. smolecule.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. nih.govnih.gov

This "deuterium switch" can lead to altered pharmacokinetic properties. nih.gov For instance, if the N-dealkylation pathway is slowed by deuteration, it could potentially lead to a shift in the metabolic profile, although specific studies on the deuterium isotope effects on the formation of this compound were not found in the search results. The KIE is highly dependent on the specific enzyme and reaction mechanism involved. nih.govplos.org

Influence of Deuteration on Environmental Transformation Rates

Similar to metabolic processes, the rates of environmental degradation can also be affected by deuteration. uni-tuebingen.de The kinetic isotope effect can influence the speed of transformations like photodegradation or oxidation in the environment. baranlab.org

For example, if the cleavage of a C-H bond is a key step in the degradation of Amisulpride N-oxide, replacing it with a C-D bond in this compound would be expected to slow down the degradation rate. nih.gov However, the magnitude of this effect is difficult to predict without specific experimental data on the environmental degradation pathways of Amisulpride N-oxide and its deuterated analogue. The influence of deuteration will depend on whether C-H bond breaking is involved in the rate-determining step of the relevant environmental transformation processes. baranlab.org

Computational Chemistry and Molecular Modeling of Amisulpride N Oxide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties (Excluding Basic Properties)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the molecular and electronic properties of pharmaceutical compounds and their derivatives. researchgate.net Such calculations move beyond basic properties to provide a detailed picture of the molecule's quantum mechanical nature.

Conformational Analysis and Energy Landscapes

Any flexible molecule like Amisulpride (B195569) N-Oxide can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements by calculating the potential energy of the molecule as its rotatable bonds are systematically turned. The results are often visualized as an energy landscape, a multi-dimensional surface where valleys represent stable, low-energy conformations and peaks represent high-energy transition states between them. Identifying the global minimum energy conformation is essential as it typically represents the most populated state of the molecule under given conditions and is fundamental for understanding its interactions with biological targets or environmental components.

Table 1: Hypothetical Low-Energy Conformers of Amisulpride N-Oxide This table is illustrative and based on computational principles, as specific research data is not currently available.

| Conformer ID | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| ANPO-1 | 175° | 0.00 | 65.3 |

| ANPO-2 | -65° | 1.25 | 20.1 |

| ANPO-3 | 70° | 1.80 | 14.6 |

Electrostatic Potential Surfaces and Charge Distribution

The electrostatic potential (ESP) surface of a molecule maps the electrostatic force that the molecule exerts on a positive point charge at its surface. This provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For Amisulpride N-Oxide, the ESP surface would be expected to show a significant negative potential around the N-oxide oxygen atom and the carbonyl oxygen, indicating these are prime sites for electrophilic attack or hydrogen bonding. The distribution of charge, calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, dictates how the molecule interacts with polar solvents and biological receptors.

Prediction of N-Oxidation Sites and Reactivity Profiling

Computational methods can predict which atoms in a molecule are most likely to react. For the formation of Amisulpride N-Oxide from its parent compound, amisulpride, these techniques can identify the most probable nitrogen atom to undergo oxidation.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It posits that many reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In the case of N-oxidation, the amisulpride molecule acts as a nucleophile (electron donor). The nitrogen atom with the largest coefficient (highest electron density) in the HOMO is typically the most susceptible to oxidation by an electrophilic oxidizing agent (e.g., ozone or hydroxyl radicals). Computational analysis of amisulpride's HOMO would therefore be a primary method for predicting that the pyrrolidine (B122466) nitrogen is the most likely site of N-oxidation.

Reaction Pathway Modeling for N-Oxide Formation

Beyond identifying reactive sites, computational chemistry can model the entire course of a chemical reaction. By calculating the energy of the system as the reactants approach and transform into products, a reaction pathway can be mapped. This involves locating the transition state—the highest energy point on the pathway—which determines the reaction's activation energy. A lower activation energy implies a faster reaction. Modeling the N-oxidation of amisulpride would involve simulating the approach of an oxidizing agent and calculating the energy barrier to form the N-O bond, thus providing a kinetic profile of the N-oxide formation.

In Silico Prediction of Environmental Fate Parameters

In silico models, particularly Quantitative Structure-Property Relationship (QSPR) models, are indispensable tools for predicting the environmental fate of chemical compounds like Amisulpride N-Oxide. rsc.org These models use the molecular structure of a chemical to estimate its physicochemical properties and how it will behave in the environment. For transformation products like Amisulpride N-Oxide, which may not be commercially available for laboratory testing or may be difficult to isolate, computational predictions are often the primary source of data. nsf.gov

Research indicates that N-oxide transformation products of pharmaceuticals, including Amisulpride N-Oxide, are often more persistent than their parent compounds. researchgate.netpreprints.org Bench-scale biodegradation experiments have shown no significant removal of Amisulpride N-Oxide, highlighting its high biological persistence. nih.gov This persistence underscores the need for accurate predictions of its environmental behavior.

Commonly used software suites, such as the U.S. Environmental Protection Agency's (EPA) Estimation Program Interface (EPI) Suite™, employ various models to predict key environmental fate parameters. nih.gov These parameters include:

Water Solubility (log S): This parameter affects a chemical's concentration in aquatic systems and its transport.

Soil Adsorption Coefficient (log Koc): This value predicts the tendency of a chemical to bind to soil and sediment organic carbon, which influences its mobility and bioavailability. epa.gov A high Koc value suggests the chemical will be less mobile and more likely to remain in soil or sediment. epa.gov

Biodegradability: This predicts the likelihood and rate at which a chemical will be broken down by microorganisms in the environment.

While comprehensive in silico studies specifically detailing the environmental fate parameters of Amisulpride N-Oxide are limited in publicly available literature, predictions can be derived from its known structure. The data for the parent compound, Amisulpride, are more readily available and provide a baseline for comparison.

Table 1: In Silico Predicted Physicochemical Properties for Amisulpride

| Property | Predicted Value | Source |

|---|---|---|

| Water Solubility | 0.293 mg/mL | ALOGPS drugbank.com |

| logP | 1.5 | ALOGPS drugbank.com |

| logS | -3.1 | ALOGPS |

The formation of the N-oxide functional group significantly alters the physicochemical properties of the parent molecule, generally increasing its polarity and water solubility while affecting its potential for interaction with environmental matrices. Given its observed stability and persistence, it is critical to model its environmental parameters directly. researchgate.netnih.gov

Table 2: In Silico Predicted Environmental Fate Parameters for Amisulpride N-Oxide

| Parameter | Predicted Value/Classification | Method/Comment |

|---|---|---|

| Water Solubility | Higher than parent compound | Expected due to the polar N-oxide group. Specific predicted values from dedicated environmental fate models are not widely published. |

| Soil Adsorption Coefficient (Log Koc) | Data not available | Prediction requires specialized QSPR models (e.g., KOCWIN™). The value is crucial for assessing mobility in soil and potential for groundwater contamination. epa.gov |

| Biodegradation | Not readily biodegradable | Based on experimental observations showing high persistence in activated sludge. nih.gov Computational models (e.g., BIOWIN™) would likely classify it as persistent. |

The lack of readily available, computationally predicted environmental fate data for Amisulpride N-Oxide represents a significant data gap. The compound's known stability and detection in the environment suggest that its potential for transport and long-term persistence is a key area for future research, where in silico modeling will play a pivotal role. researchgate.netresearchgate.net

Future Research Directions and Emerging Methodologies for Amisulpride D5 N Oxide

Integration with High-Throughput Screening Platforms for Metabolic Studies

The evolution of drug discovery and development increasingly relies on high-throughput screening (HTS) to rapidly assess large numbers of compounds. bmglabtech.comnih.gov Integrating Amisulpride-d5 N-Oxide into HTS platforms for metabolic studies presents a significant leap forward.

HTS methodologies, which leverage robotics and automation, can quickly screen extensive compound libraries. bmglabtech.com The primary goal of HTS is to identify "hits" or "leads"—compounds that affect a biological target in a desired manner. bmglabtech.com While HTS is a staple in primary screening, its application in metabolic profiling is a growing area. nih.gov

Future research will likely focus on adapting HTS for the rapid analysis of metabolites like Amisulpride (B195569) N-oxide. This involves the use of advanced analytical techniques such as high-throughput mass spectrometry (HT-MS). genedata.com HT-MS platforms, including those utilizing acoustic ejection mass spectrometry, can significantly reduce assay development time and costs, providing rich, high-resolution data on enzymatic reactions and cellular metabolites. genedata.com The use of this compound as an internal standard in such automated systems would enhance the accuracy and precision of quantifying its non-labeled counterpart in metabolic assays. aptochem.com

Table 1: Potential High-Throughput Screening Applications for this compound

| HTS Application | Description | Potential Benefit |

| Metabolic Stability Screening | Rapidly assessing the rate of metabolism of Amisulpride to Amisulpride N-oxide across various in vitro systems. | Faster identification of factors influencing metabolic pathways. |

| Enzyme Inhibition Assays | Screening compound libraries to identify potential inhibitors of the enzymes responsible for N-oxidation of Amisulpride. | Elucidation of drug-drug interaction potential. |

| Cell-Based Metabolic Profiling | Utilizing automated cell culture systems to study the formation of Amisulpride N-oxide in a more physiologically relevant context. | Better understanding of intracellular metabolic processes. |

Development of Advanced In Vitro Models for N-Oxidation Research

The study of drug metabolism, particularly N-oxidation, relies heavily on in vitro models that can accurately predict in vivo outcomes. researchgate.netmdpi.com While traditional models like human liver microsomes are widely used, there is a continuous drive to develop more sophisticated systems. researchgate.net

Future research concerning this compound will benefit from the development and application of advanced in vitro models. These include:

3D Cell Cultures (Spheroids and Organoids): These models more closely mimic the three-dimensional structure and function of tissues, offering a more accurate representation of in vivo metabolism compared to traditional 2D cell cultures.

Microfluidic "Organs-on-a-Chip": These devices allow for the co-culture of different cell types in a microenvironment that simulates physiological conditions, enabling the study of complex metabolic interactions between different organs.

Genetically Engineered Cell Lines: The use of cell lines engineered to express specific drug-metabolizing enzymes can help to pinpoint the specific enzymes responsible for the N-oxidation of Amisulpride. researchgate.net

The use of this compound in these advanced models as an internal standard will be critical for generating reliable quantitative data on the formation and fate of Amisulpride N-oxide.

Novel Applications in Omics-Based Research (e.g., Metabolomics in Non-Human Biological Systems)

Omics technologies, particularly metabolomics, offer a comprehensive view of the metabolic changes occurring within a biological system. creative-proteomics.comnih.gov Stable isotope labeling is a powerful technique within metabolomics, used to trace the metabolic fate of compounds and quantify metabolic fluxes. nih.govpharmiweb.com

The application of this compound in metabolomics studies of non-human biological systems is a promising area of future research. This could involve:

Environmental Metabolomics: Investigating the transformation of Amisulpride in environmental organisms (e.g., algae, daphnia, fish) to understand its ecological impact. The presence of pharmaceuticals and their metabolites in the environment is a growing concern. nih.govdiva-portal.org

Microbial Metabolomics: Studying the metabolism of Amisulpride by gut microbiota or environmental microorganisms. This can provide insights into how these microbial communities influence the fate of the drug.

In these studies, this compound would serve as an invaluable tool for accurate quantification and for distinguishing between the administered compound and its metabolites. irisotope.com

Expansion of Environmental Monitoring to Novel Matrices and Ecosystems

The presence of pharmaceuticals in the environment, including surface water, groundwater, and soil, is a well-documented issue. nih.govmdpi.com Amisulpride and its transformation product, Amisulpride N-oxide, have been detected in various aquatic environments. caymanchem.commdpi.com

Future environmental monitoring efforts should expand to include novel and previously unmonitored matrices and ecosystems. This includes:

Sediments and Sludge: These matrices can act as sinks for pharmaceutical compounds, leading to long-term contamination. diva-portal.orgacs.org

Biota: Analyzing the tissues of aquatic and terrestrial organisms to assess the bioaccumulation potential of Amisulpride and its N-oxide metabolite.

Remote Ecosystems: Investigating the long-range transport and presence of these compounds in pristine environments, such as the Arctic. diva-portal.org

The use of this compound as an internal standard is essential for the development of sensitive and accurate analytical methods required to detect the low concentrations of Amisulpride N-oxide expected in these complex environmental samples. clearsynth.comscioninstruments.com

Design of Next-Generation Stable Isotope Labeled Standards for Complex Analytical Challenges

The accuracy of quantitative analysis by mass spectrometry is highly dependent on the quality of the internal standards used. scioninstruments.comtexilajournal.com Stable isotope-labeled standards, such as this compound, are considered the gold standard because they have nearly identical physicochemical properties to the analyte of interest. aptochem.com

However, complex analytical challenges require the continuous development of next-generation stable isotope labeled standards. Future research in this area could focus on:

Increased Mass Difference: For certain analytes, a higher mass difference between the standard and the analyte is needed to avoid isotopic crosstalk, especially in complex matrices. aptochem.com

Strategic Placement of Isotopes: Placing isotopes on positions that are metabolically stable is crucial to prevent their loss during metabolic processes, which would compromise the accuracy of quantification.

Multi-labeled Standards: Incorporating multiple stable isotopes (e.g., 13C, 15N in addition to deuterium) can provide even greater mass separation and analytical certainty. pharmiweb.com

The design of these next-generation standards for Amisulpride and its metabolites will be driven by the increasing complexity of research questions and the need for ever-greater analytical rigor. musechem.com

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of synthesized Amisulpride-d5 N-Oxide?

- Methodological Answer :

- Spectroscopic Characterization : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity by comparing deuterium incorporation patterns with non-deuterated analogs. High-resolution mass spectrometry (HRMS) should validate molecular weight and isotopic purity .

- Chromatographic Purity Assessment : Employ reversed-phase HPLC with UV detection (e.g., at 254 nm) to assess purity. A purity threshold of ≥95% is recommended for experimental reproducibility. Include retention time comparisons with reference standards .

- Data Table :

| Technique | Parameters | Acceptable Criteria |

|---|---|---|

| NMR | δ (ppm) shifts, deuterium integration | Matches theoretical isotopic pattern |

| HRMS | m/z (observed vs. theoretical) | Δ < 2 ppm |

| HPLC | Retention time, peak area % | ≥95% purity |

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- UHPLC-MS/MS : Utilize ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for high sensitivity. Optimize ion transitions (e.g., m/z 342.1 → 255.0 for quantification) and use deuterated internal standards to correct matrix effects .

- Calibration and Validation : Prepare calibration curves in the range of 10–300 µg/kg (linear weighted regression, r² > 0.99). Validate limits of quantification (LLOQ) with signal-to-noise ratios >10 .

- Data Table :

| Parameter | Value |

|---|---|

| LLOQ | 10 µg/kg |

| Linear Range | 10–300 µg/kg |

| Precision (RSD%) | <15% |

| Accuracy (%) | 85–115% |

Advanced Research Questions

Q. How can computational models predict the mutagenic potential of this compound?

- Methodological Answer :

- Structural Alert Analysis : Apply structure-activity relationship (SAR) fingerprinting to evaluate the aromatic N-oxide moiety. Compare with databases (e.g., Leadscope’s expert-rule-based model) to assess DNA-reactive mutagenicity risks .

- In Vitro Validation : Conduct Ames tests using Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 mix). Test concentrations up to 1 mg/plate, ensuring cytotoxicity does not exceed 50% .

- Contradiction Resolution : If conflicting data arise (e.g., in silico alerts vs. negative Ames results), perform follow-up micronucleus or Comet assays to assess chromosomal damage .

Q. What experimental design considerations are critical for studying this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stress Testing : Incubate the compound in buffers (pH 1–10) at 37°C and 60°C. Sample at intervals (0, 24, 48 hrs) and analyze degradation via UHPLC-MS/MS. Monitor deuterium loss to confirm isotopic stability .

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. Compare activation energy (Ea) across pH levels to identify labile conditions .

- Data Table :

| Condition | Degradation Rate (k, h⁻¹) | Half-life (t₁/₂, h) |

|---|---|---|

| pH 3, 37°C | 0.002 | 346 |

| pH 7, 60°C | 0.015 | 46 |

Q. How should researchers address contradictions between in silico mutagenicity predictions and empirical data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate computational alerts (e.g., SAR fingerprints ) with in vitro (Ames test) and in vivo (rodent micronucleus) assays. Use a tiered testing strategy to resolve discrepancies.

- Mechanistic Studies : Perform molecular docking to assess DNA intercalation potential or reactive oxygen species (ROS) generation assays to evaluate indirect genotoxicity pathways .

- Reporting Standards : Document all data in aggregated tables (e.g., mutagenic vs. non-mutagenic outcomes across assays) and adhere to OECD guidelines for transparency .

Guidelines for Reproducibility and Reporting

- Experimental Replication : Provide detailed synthesis protocols (solvents, catalysts, reaction times) and analytical parameters (column type, gradient program) to enable independent verification .

- Data Sharing : Include raw chromatograms, spectral data, and statistical analysis scripts in supplementary materials. Reference datasets using persistent identifiers (DOIs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.